molecular formula C26H27N3O4 B3725918 METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE

METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE

Cat. No.: B3725918
M. Wt: 445.5 g/mol
InChI Key: IUETZJRTSOLFDR-QWOHVULOSA-N
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Description

METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the cyclohexenone and phenyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation Products: N-oxides of the benzimidazole ring.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the benzimidazole moiety is known for its ability to bind to DNA and proteins, making this compound useful in studying molecular interactions and mechanisms.

Medicine

Medicinally, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties . This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE likely involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE is unique due to its complex structure, combining a benzimidazole core with cyclohexenone and phenyl groups. This structural complexity enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (4Z)-4-[2-[2-(1H-benzimidazol-2-yl)ethylimino]-6-oxo-4-phenylcyclohexylidene]-4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-33-25(32)12-11-22(30)26-21(15-18(16-23(26)31)17-7-3-2-4-8-17)27-14-13-24-28-19-9-5-6-10-20(19)29-24/h2-10,18,30H,11-16H2,1H3,(H,28,29)/b26-22-,27-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUETZJRTSOLFDR-QWOHVULOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CC(CC1=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Reactant of Route 3
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Reactant of Route 4
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE
Reactant of Route 6
METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE

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